3-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one
CAS No.: 95455-38-2
Cat. No.: VC8390126
Molecular Formula: C7H14N2O2
Molecular Weight: 158.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95455-38-2 |
|---|---|
| Molecular Formula | C7H14N2O2 |
| Molecular Weight | 158.2 g/mol |
| IUPAC Name | 3-(hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one |
| Standard InChI | InChI=1S/C7H14N2O2/c1-5-7(11)9(4-10)6(2)8(5)3/h5-6,10H,4H2,1-3H3 |
| Standard InChI Key | IVVYURYUDFLWSV-UHFFFAOYSA-N |
| SMILES | CC1C(=O)N(C(N1C)C)CO |
| Canonical SMILES | CC1C(=O)N(C(N1C)C)CO |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Substituent Analysis
The imidazolidinone core consists of a five-membered ring containing two nitrogen atoms at positions 1 and 3, with a ketone group at position 4. In 3-(hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one, three methyl groups occupy positions 1, 2, and 5, while a hydroxymethyl (-CHOH) group is attached to position 3. This substitution pattern introduces both hydrophobic (methyl) and hydrophilic (hydroxymethyl) functionalities, influencing solubility and reactivity .
Molecular Formula: CHNO
Molecular Weight: 170.21 g/mol
Key Stereochemical Features:
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The stereochemistry at positions 2 and 5 may influence biological activity, as seen in related imidazolidinones like (5R)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone .
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The hydroxymethyl group at position 3 introduces a chiral center, though racemic mixtures are common in synthetic derivatives .
Synthetic Methodologies
Precursor-Based Routes
Synthesis of substituted imidazolidinones typically involves cyclocondensation reactions between α-amino acids or their derivatives and carbonyl compounds. For example:
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Methylamine Condensation: Reacting N-methylglycine (sarcosine) with formaldehyde derivatives under acidic conditions forms the imidazolidinone ring .
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Asymmetric Catalysis: Chiral auxiliaries, such as MacMillan’s imidazolidinones, employ Yb(OTf) as a Lewis acid to induce enantioselectivity .
Hypothetical Synthesis Pathway (extrapolated from ):
Key challenges include controlling regioselectivity during methyl group installation and preserving the hydroxymethyl group’s integrity under reaction conditions.
Physicochemical and Spectroscopic Properties
Solubility and Partition Coefficients
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logP: Estimated at 0.8–1.2 using group contribution methods, indicating moderate lipophilicity .
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Aqueous Solubility: Enhanced by the hydroxymethyl group (>10 mg/mL predicted) .
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption at 1680–1720 cm (C=O stretch) and 3200–3400 cm (O-H stretch) .
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NMR (hypothetical):
Applications in Asymmetric Catalysis
Organocatalytic Performance
Chiral imidazolidinones, such as (5R)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone, are widely used in enantioselective Diels-Alder and Michael additions . The hydroxymethyl group in 3-(hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one could serve as a hydrogen-bond donor, improving catalytic efficiency in polar reactions.
Comparative Catalytic Data:
| Catalyst | Reaction Type | ee (%) | Reference |
|---|---|---|---|
| (5R)-Benzyl derivative | Diels-Alder | 92 | |
| Hypothetical hydroxymethyl | Michael Addition | ~85* | *Predicted |
Future Research Directions
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